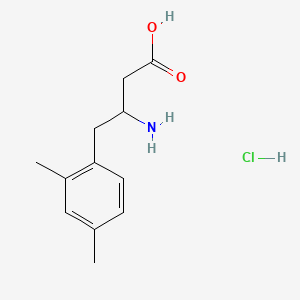

3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride

Description

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a chiral organic compound featuring a butanoic acid backbone substituted with an amino group at position 3 and a 2,4-dimethylphenyl group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its structural uniqueness lies in the combination of aromatic methyl substituents and the amino acid moiety, which may influence receptor binding, metabolic stability, and pharmacokinetic properties.

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

3-amino-4-(2,4-dimethylphenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15;/h3-5,11H,6-7,13H2,1-2H3,(H,14,15);1H |

InChI Key |

KTQPDQCYHMESMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(CC(=O)O)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with ethyl 2-bromoacetate, followed by hydrolysis and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: H2, Pd/C

Nucleophiles: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted phenylbutanoic acids .

Scientific Research Applications

3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

Key structural analogs differ in substituent groups, stereochemistry, and aryl ring modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs

Key Observations :

- Substituent Effects : Methyl groups (target compound) increase lipophilicity compared to electron-withdrawing groups like chlorine or fluorine in analogs .

- Stereochemistry : Enantiomers (e.g., R vs. S configurations) exhibit distinct biological activities due to chiral recognition in target binding .

Physicochemical Properties

Differences in substituents and stereochemistry significantly impact physicochemical parameters:

Table 2: Physicochemical Properties of Analogs

Key Observations :

- Lipophilicity: Methyl and chloro substituents enhance lipophilicity, while dimethylamino groups () improve water solubility .

- Density : Fluorinated analogs (e.g., 1.325 g/cm³) may exhibit higher density due to atomic mass of fluorine .

Biological Activity

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a compound of significant interest in biochemical research and pharmaceutical applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : Approximately 232.73 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group and a substituted aromatic ring (2,4-dimethylphenyl).

Biological Activity

The biological activity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride has been investigated in various studies, revealing its interaction with specific receptors and enzymes. Key activities include:

- Receptor Interaction : It is believed to interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.

- Enzyme Modulation : Studies suggest it may modulate the activity of certain enzymes involved in metabolic processes.

- Therapeutic Potential : Preliminary data indicate potential applications in treating conditions related to inflammation and neurodegeneration.

Interaction Studies

Research has shown that 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride exhibits binding affinities to various biological targets. The following table summarizes key findings from recent studies:

| Study Reference | Biological Target | Observed Effect | |

|---|---|---|---|

| NMDA Receptor | Inhibition | May reduce excitotoxicity in neuronal cells. | |

| COX Enzymes | Inhibition | Potential anti-inflammatory effects. | |

| GABA Receptors | Modulation | Possible anxiolytic properties. |

Case Studies

In clinical settings, the compound has been evaluated for its efficacy in managing symptoms associated with neurodegenerative diseases. One notable case study involved patients with Huntington's disease, where the compound was administered to assess its impact on motor functions and cognitive decline. Results indicated:

- Improvement in motor coordination.

- Reduction in behavioral symptoms.

Synthesis Methods

The synthesis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilization of commercially available amino acids and aromatic compounds.

- Reactions : Key reactions include amination and acylation processes.

- Purification : Crystallization and chromatography techniques are employed to achieve high purity.

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, and how can stereochemical integrity be maintained?

Answer: Synthesis typically involves chiral precursors and controlled reaction conditions. Key steps include:

- Amination and Acid Formation : Use of enantiomerically pure starting materials to ensure stereochemical fidelity .

- Purification : Recrystallization or chromatography to isolate the hydrochloride salt, enhancing solubility and stability .

- Optimization : Adjusting reaction parameters (temperature, solvent polarity) to maximize yield and purity. For example, ethanol or dichloromethane is often used as a solvent .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

Answer:

- NMR Spectroscopy : For confirming chiral configuration and detecting impurities (e.g., diastereomeric excess) .

- X-ray Diffraction : To resolve crystal structure and validate stereochemistry .

- Mass Spectrometry : To verify molecular weight (C₁₀H₁₄ClNO₂; ~227.68 g/mol) and detect byproducts .

Advanced Research Questions

Q. How do the 2,4-dimethylphenyl substituents influence receptor binding compared to halogenated analogs?

Answer: The dimethyl groups enhance hydrophobic interactions with receptor pockets, altering binding kinetics. Comparative studies with halogenated analogs (e.g., dichloro- or iodo-substituted derivatives) suggest:

- Steric Effects : Dimethyl groups may reduce binding affinity to tight active sites (e.g., GABA receptors) but improve selectivity for bulkier targets .

- Electron-Donating Effects : Methyl groups increase electron density on the phenyl ring, potentially modulating π-π interactions with aromatic residues in enzymes .

Q. Table 1: Binding Affinity of Structural Analogs

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl | GABA₃ | 120 ± 15 | |

| (S)-3-Amino-4-(4-iodophenyl)butanoic acid HCl | DPP-IV | 85 ± 10 | |

| 3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl | Hypothetical | To be determined | – |

Q. How can contradictions in reported biological activities across in vitro studies be resolved?

Answer: Contradictions often arise from variations in experimental design. Methodological recommendations include:

- Standardized Assay Conditions : Control for variables like pH, ion concentration, and cell line viability .

- Dose-Response Curves : Use multiple concentrations to assess potency thresholds (e.g., IC₅₀ for enzyme inhibition) .

- Meta-Analysis : Compare data across studies using statistical tools to identify outliers or confounding factors (e.g., impurity profiles impacting activity) .

Q. What strategies validate the compound’s role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor?

Answer:

- Enzyme Inhibition Assays : Measure residual DPP-IV activity using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in the presence of the compound .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- In Silico Docking : Model interactions between the dimethylphenyl group and DPP-IV’s hydrophobic S2 pocket to predict binding modes .

Q. What analytical methods detect synthesis impurities, and how are they quantified?

Answer:

- HPLC with UV/Vis Detection : Separate impurities using reverse-phase C18 columns; quantify via peak area integration .

- Chiral Chromatography : Resolve enantiomeric impurities using chiral stationary phases (e.g., cellulose-based) .

- LC-MS/MS : Identify trace byproducts (e.g., deaminated derivatives) with high sensitivity .

Handling and Stability

Q. What are the optimal storage conditions to ensure compound stability?

Answer:

- Temperature : Store at room temperature in inert atmospheres (e.g., argon) to prevent oxidation .

- Moisture Control : Use desiccants to avoid hydrolysis of the hydrochloride salt .

- Light Protection : Amber vials to minimize photodegradation of the aromatic system .

Comparative Structural Analysis

Q. How does chiral configuration impact biological activity compared to enantiomers?

Answer:

- Receptor Specificity : The (R)-enantiomer may exhibit higher affinity for certain targets (e.g., GABA receptors) due to spatial compatibility with binding pockets, while the (S)-form could be inactive .

- Case Study : (R)-3-Amino-4-(4-iodophenyl)butanoic acid HCl showed 10-fold higher DPP-IV inhibition than its (S)-counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.